molecular formula C13H18ClF2NO B1397701 4-{[(2,4-Difluorobenzyl)oxy]methyl}piperidine hydrochloride CAS No. 1220036-38-3

4-{[(2,4-Difluorobenzyl)oxy]methyl}piperidine hydrochloride

Cat. No.: B1397701
CAS No.: 1220036-38-3
M. Wt: 277.74 g/mol
InChI Key: HAKSQQFJJOFBDM-UHFFFAOYSA-N
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Description

“4-{[(2,4-Difluorobenzyl)oxy]methyl}piperidine hydrochloride” is a chemical compound with the molecular formula C13H18ClF2NO . It is used in research .


Molecular Structure Analysis

The InChI code for this compound is 1S/C12H15F2NO.ClH/c13-10-2-1-9 (12 (14)7-10)8-16-11-3-5-15-6-4-11;/h1-2,7,11,15H,3-6,8H2;1H . This code provides a standard way to encode the compound’s molecular structure.


Physical And Chemical Properties Analysis

The molecular weight of “this compound” is 263.71 . Other physical and chemical properties are not mentioned in the search results.

Scientific Research Applications

Synthesis and Structural Analysis

  • The synthesis and structural analysis of compounds related to 4-{[(2,4-Difluorobenzyl)oxy]methyl}piperidine hydrochloride have been a significant area of research. For example, the synthesis of 1-(4-Methylbenzyl)piperidin-4-one O-(6-chloropyridin-3-yl)methyl oxime, a compound with a structural similarity, has been achieved. This compound exhibited broad inhibitory activities against fungi (Xue Si-jia, 2011).
  • Additionally, the title compound 4-[(E)-(2,4-Difluorophenyl)(hydroxyimino)methyl]piperidinium picrate was synthesized and characterized. It showed extensive hydrogen-bond interactions, forming a two-dimensional network along specific crystallographic planes (J. Jasinski et al., 2009).

Pharmaceutical Applications

  • Research on analogs of this compound has been directed towards pharmaceutical applications. For instance, the study of fasiglifam (TAK‐875), with fasiglifam being an agonist of free fatty acid receptor 1, a target for therapeutic intervention in type 2 diabetes, involved the exploration of piperidines fused to a heteroaromatic moiety (A. Lukin et al., 2020).
  • Another study synthesized and evaluated a 4-(4-fluorobenzyl)piperidine moiety as a potential PET radioligand for imaging NR2B NMDA receptors, demonstrating the compound's relevance in neuroimaging research (R. Labas et al., 2011).

Corrosion Inhibition and Material Science

  • Piperidine derivatives, including those related to this compound, have been studied for their corrosion inhibition properties on iron. Quantum chemical calculations and molecular dynamics simulations have been employed to predict the inhibition efficiencies of these compounds (S. Kaya et al., 2016).

Future Directions

The future directions or applications for “4-{[(2,4-Difluorobenzyl)oxy]methyl}piperidine hydrochloride” are not mentioned in the search results. As it is used in research , it may have potential applications in various scientific studies.

Properties

IUPAC Name

4-[(2,4-difluorophenyl)methoxymethyl]piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17F2NO.ClH/c14-12-2-1-11(13(15)7-12)9-17-8-10-3-5-16-6-4-10;/h1-2,7,10,16H,3-6,8-9H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAKSQQFJJOFBDM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1COCC2=C(C=C(C=C2)F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18ClF2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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